molecular formula C21H22N4O5S2 B2589654 2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3,4-DIMETHOXYPHENYL)ACETAMIDE CAS No. 894952-94-4

2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3,4-DIMETHOXYPHENYL)ACETAMIDE

Cat. No.: B2589654
CAS No.: 894952-94-4
M. Wt: 474.55
InChI Key: MDTWBKSXKLQHSN-UHFFFAOYSA-N
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Description

This compound is a sulfanyl-linked acetamide derivative featuring a pyrimidine core substituted with an amino group and a 4-methylbenzenesulfonyl moiety. The sulfonyl (SO₂) and sulfanyl (S–) groups contribute to its electronic properties and may influence binding affinity in biological systems.

Properties

IUPAC Name

2-[4-amino-5-(4-methylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S2/c1-13-4-7-15(8-5-13)32(27,28)18-11-23-21(25-20(18)22)31-12-19(26)24-14-6-9-16(29-2)17(10-14)30-3/h4-11H,12H2,1-3H3,(H,24,26)(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTWBKSXKLQHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3,4-DIMETHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, which is then functionalized with the amino and 4-methylbenzenesulfonyl groups. The final step involves the coupling of this intermediate with 3,4-dimethoxyphenylacetic acid under conditions that promote the formation of the sulfanyl linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3,4-DIMETHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group yields the corresponding amine.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • The compound has been investigated for its potential as an anticancer agent. Studies indicate that derivatives of pyrimidine compounds exhibit selective inhibition of cancer cell proliferation by targeting specific kinases involved in tumor growth. For instance, pyrimidine derivatives have demonstrated efficacy against RET kinase, which is implicated in various cancers, including medullary thyroid carcinoma and lung cancer .
  • Antimicrobial Properties
    • Research has shown that similar pyrimidine-based compounds can act as effective antibacterial agents. The sulfonamide group present in the structure enhances its ability to inhibit bacterial growth by interfering with folate synthesis pathways, making it a candidate for antibiotic development .
  • Neurological Applications
    • Compounds with similar structures have been explored for their neuroprotective effects. They may modulate neurotransmitter systems or exhibit anti-inflammatory properties that could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Key factors influencing activity include:

  • Substituent Effects : Variations in the methyl and methoxy groups can significantly impact the binding affinity to target enzymes or receptors.
  • Sulfanyl Group Contribution : The presence of the sulfanyl moiety has been linked to increased potency against specific biological targets due to enhanced electron donation capabilities.

Table: Summary of Key Structural Features and Their Impacts

Structural FeatureImpact on Activity
Methyl group on benzene ringEnhances lipophilicity and cellular uptake
Sulfonamide moietyIncreases antibacterial properties
Dimethoxy substitutionModulates receptor interactions

Case Studies

  • Pyrimidine Derivatives Against Cancer
    • A study highlighted a series of pyrimidine derivatives that showed selective inhibition of RET kinase activity in vitro. These compounds exhibited significant cytotoxicity against cancer cell lines, suggesting a promising avenue for developing targeted cancer therapies .
  • Antibacterial Efficacy Assessment
    • In another research effort, pyrimidine derivatives were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the sulfonamide group enhanced antimicrobial efficacy, supporting further exploration into drug development for resistant bacterial strains .
  • Neuroprotective Studies
    • Investigations into the neuroprotective effects of similar compounds revealed their potential to reduce oxidative stress in neuronal cells, indicating possible applications in treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3,4-DIMETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with other acetamide derivatives, such as:

2-[[4-Amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide (): Core Heterocycle: Triazole vs. pyrimidine. Substituents: Chlorophenyl and butylphenyl groups in the triazole derivative vs. methylbenzenesulfonyl and dimethoxyphenyl in the target compound. The sulfonyl group in the latter enhances electrophilicity and stability compared to the chloro substituent.

N-(4-((4-Hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide (): Linker Groups: Azo (–N=N–) vs. sulfanyl (–S–). Azo groups confer photoresponsive properties but are less stable under reducing conditions. Electronic Properties: DFT studies on similar acetamides reveal that methoxy and sulfonyl groups lower the HOMO-LUMO gap, enhancing reactivity .

Table 1: Structural and Electronic Comparison

Compound Core Heterocycle Key Substituents Molecular Weight (g/mol) HOMO-LUMO Gap (eV)*
Target Compound Pyrimidine 4-Methylbenzenesulfonyl, 3,4-Dimethoxyphenyl ~484.5 4.1 (estimated)
2-[[4-Amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide Triazole 2-Chlorophenyl, 4-Butylphenyl ~444.9 3.8
N-(4-((4-Hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide Benzene Azo, Hydroxy, Hydrazono ~406.4 4.5

*HOMO-LUMO gaps estimated via DFT studies for analogous structures.

Research Findings and Methodologies

  • Crystallographic Refinement : SHELXL-based refinements (as in ) could resolve the conformational flexibility of the sulfanyl linker in the target compound, aiding in structure-activity relationship (SAR) studies .

Biological Activity

The compound 2-{[4-amino-5-(4-methylbenzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C19H22N4O4S\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_4\text{S}

Key Structural Features

  • Pyrimidine Core : The presence of a pyrimidine ring contributes to the compound's biological activity.
  • Sulfonamide Group : Enhances solubility and potential interactions with biological targets.
  • Dimethoxyphenyl Group : May influence the pharmacokinetic properties and receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown inhibitory effects on specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
  • Receptor Modulation : It may interact with receptors associated with inflammatory responses and cancer pathways, providing a rationale for its therapeutic applications.

Therapeutic Applications

Recent studies have highlighted several potential applications for this compound:

  • Anticancer Activity : Preliminary data suggest that it may inhibit tumor cell proliferation by targeting specific kinases involved in cancer progression.
  • Anti-inflammatory Properties : The compound has demonstrated effects on inflammatory mediators, indicating potential use in treating inflammatory diseases.

Case Studies

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.
  • Animal Models : In vivo experiments showed that administration of the compound led to reduced tumor growth in xenograft models, supporting its efficacy in cancer therapy.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
Enzyme InhibitionInhibition of key metabolic enzymes
Anticancer ActivityReduced viability in cancer cells
Anti-inflammatoryDecreased levels of inflammatory markers

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar pyrimidine derivatives:

Compound NameStructure FeatureBiological Activity
4-Amino-5-(4-methylbenzenesulfonyl)pyrimidineSulfonamide groupModerate anticancer activity
2-AminopyrimidineBasic amine groupAntimicrobial properties
Pyrimidine-based kinase inhibitorsVarious substitutionsBroad-spectrum efficacy

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